molecular formula C16H12N2S4 B14266218 2,2'-Disulfanediylbis(5-methyl-1,3-benzothiazole) CAS No. 183372-87-4

2,2'-Disulfanediylbis(5-methyl-1,3-benzothiazole)

Cat. No.: B14266218
CAS No.: 183372-87-4
M. Wt: 360.5 g/mol
InChI Key: HSKZOTUMQMYSNC-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) typically involves the reaction of 2-aminothiophenol with aldehydes under specific conditions. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to promote the condensation reaction . Another approach involves the use of microwave-accelerated condensation in an ionic liquid, which provides a solvent and catalyst-free environment .

Industrial Production Methods

Industrial production of this compound often employs high-temperature reactions involving aniline and carbon disulfide in the presence of sulfur. This method is efficient and yields the desired product in significant quantities .

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the disulfide bond to thiol groups.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazoles .

Scientific Research Applications

2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s sulfur-containing structure allows it to form strong bonds with proteins and enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Another benzothiazole derivative with similar applications in the rubber industry.

    1,3-Benzothiazol-2(3H)-one: A related compound used in the synthesis of various derivatives.

Uniqueness

2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) is unique due to its disulfide linkage, which imparts distinct chemical and physical properties. This feature enhances its stability and reactivity compared to other benzothiazole derivatives .

Properties

CAS No.

183372-87-4

Molecular Formula

C16H12N2S4

Molecular Weight

360.5 g/mol

IUPAC Name

5-methyl-2-[(5-methyl-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C16H12N2S4/c1-9-3-5-13-11(7-9)17-15(19-13)21-22-16-18-12-8-10(2)4-6-14(12)20-16/h3-8H,1-2H3

InChI Key

HSKZOTUMQMYSNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)SSC3=NC4=C(S3)C=CC(=C4)C

Origin of Product

United States

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